molecular formula C19H21Cl2N3O B2799776 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide CAS No. 303151-09-9

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide

Cat. No.: B2799776
CAS No.: 303151-09-9
M. Wt: 378.3
InChI Key: ZNEZKOIBUDGGRI-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide is a synthetic compound featuring a benzylpiperazine moiety linked to a phenyl ring, which is further substituted with a 2,2-dichloroacetamide group. The dichloroacetamide group may confer unique electronic and steric properties, influencing interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-18(21)19(25)22-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEZKOIBUDGGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide typically involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: 4-(4-benzylpiperazin-1-yl)aniline and dichloroacetyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature to control the exothermic nature of the reaction.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its piperazine moiety.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antipsychotic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as anticonvulsant or antipsychotic activities. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence central nervous system functions.

Comparison with Similar Compounds

Key Observations :

  • The benzylpiperazine group is a common feature in CNS-targeting agents, as seen in compound 11 (anticonvulsant) .
  • Chlorination of the acetamide group (2,2-dichloro vs.
  • Florfenicol, a veterinary antibiotic, shares the 2,2-dichloroacetamide motif but lacks the benzylpiperazine group, highlighting divergent applications .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Spectroscopic Data (NMR and NQR)

Compound $^{1}\text{H NMR}$ (δ, ppm) $^{35}\text{Cl NQR}$ (MHz) HOMO-LUMO Gap (eV) Reference
Target Compound Not reported Estimated: ~37.195–37.596 Calculated: 4.2
N-(Phenyl)-2,2-dichloroacetamide 7.45–7.60 (aromatic H) 37.195, 37.596 4.5
N-(4-Chlorophenyl)-2,2-dichloroacetamide 7.60–7.75 (aromatic H) 37.320, 37.715 4.1

Insights :

  • The electron-withdrawing chlorine atoms in the target compound reduce the HOMO-LUMO gap compared to non-chlorinated analogues, enhancing reactivity .
  • $^{35}\text{Cl NQR}$ frequencies correlate with substituent-induced electronic effects; para-substituted chlorophenyl groups increase resonance frequencies .

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, highlighting key research findings and case studies.

  • Chemical Formula : C19H21Cl2N3O
  • Molecular Weight : 376.29 g/mol
  • CAS Number : 303151-09-9

The compound features a dichloroacetamide group attached to a phenyl ring that is further substituted with a benzylpiperazine moiety. This structural configuration is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroacetamide with a substituted benzylpiperazine under controlled conditions. The synthetic pathway can be summarized as follows:

  • Reagents : 2-chloroacetamide, 4-benzylpiperazine.
  • Solvent : Ethanol or other suitable organic solvents.
  • Conditions : Refluxing the mixture for several hours until completion, followed by purification through column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notably, a derivative of this compound demonstrated significant antiproliferative activity against various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.029 to 0.147 μM against HepG2, MCF-7, A549, and HCT116 cancer cell lines .
  • Mechanism of Action : The compound was found to induce G2/M phase cell cycle arrest and trigger apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent .

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of this compound have been evaluated for anticonvulsant activity:

  • Animal Models : Compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice.
  • Results : Certain analogs showed protective effects against seizures at doses of 100 mg/kg and 300 mg/kg, with varying onset times . The activity was linked to the lipophilicity of the compounds, affecting their distribution to the central nervous system (CNS) .

Study on Anticancer Efficacy

A specific study focused on the derivative of this compound (referred to as compound 7a) demonstrated promising results:

  • In Vivo Testing : In HepG2 xenograft models, compound 7a significantly inhibited tumor growth without causing substantial weight loss in treated animals .
  • Cell Cycle Analysis : Flow cytometry analysis confirmed that treatment with compound 7a led to G2/M arrest in cancer cells .

Anticonvulsant Activity Assessment

Another study assessed the anticonvulsant properties of related compounds derived from benzylpiperazine:

  • Testing Methodology : Mice were subjected to MES and scPTZ tests post intraperitoneal administration.
  • Findings : Compounds containing benzylpiperazine fragments showed delayed but prolonged anticonvulsant action compared to traditional antiepileptic drugs like phenytoin .

Q & A

Q. What are the optimal synthetic routes for N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dichloroacetamide?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the benzylpiperazine-phenyl intermediate via nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-aminophenylpiperazine derivatives with benzyl halides under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane .
  • Step 2 : Acetylation with 2,2-dichloroacetyl chloride. This step requires controlled temperatures (0–5°C) to minimize side reactions. Solvents such as THF or DMF are used, with bases like NaOH to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC and NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the benzylpiperazine and dichloroacetamide moieties. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~460) and fragmentation patterns .
  • ³⁵Cl NQR Spectroscopy : Measures electronic environments of chlorine atoms. For dichloroacetamides, frequencies typically range 37.0–38.0 MHz, influenced by substituent effects .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT enhance understanding of its electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict:
  • HOMO-LUMO Gaps : Correlate with reactivity. For dichloroacetamides, gaps range 4.5–5.2 eV, indicating moderate electron-transfer potential .
  • Vibrational Frequencies : Match experimental IR/Raman spectra to validate structural models. For example, C-Cl asymmetric stretches align with ~700 cm⁻¹ .
  • Charge Distribution : NBO analysis reveals electron-withdrawing effects of dichloroacetyl groups, polarizing the piperazine ring and influencing binding to biological targets .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar analogs?

  • Methodological Answer :
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase ³⁵Cl NQR frequencies by 0.2–0.5 MHz compared to unsubstituted analogs. Compare data to parent compounds like N-(phenyl)-2,2-dichloroacetamide .
  • Crystallographic Equivalence : In cases of split NQR signals (e.g., N-(2,5-dimethylphenyl) derivatives), X-ray diffraction clarifies whether chlorine atoms occupy equivalent crystallographic sites .
  • Solvent/Polymorphism : Variations in NMR chemical shifts may arise from solvent polarity or polymorphic forms. Use consistent solvents (e.g., DMSO-d₆) and report crystal forms .

Q. How to design experiments to evaluate its metabolic stability in preclinical studies?

  • Methodological Answer :
  • In Vitro Hepatic Microsomes : Incubate the compound (1–10 µM) with liver microsomes (human or rodent) in NADPH-regenerating systems. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Assays : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) with data-dependent acquisition identifies phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. What structural modifications improve target selectivity in dopamine receptor studies?

  • Methodological Answer :
  • Piperazine Substitutions : Replace benzyl with 2,3-dichlorophenyl or methoxyphenyl groups to enhance D3 receptor affinity. For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl) derivatives show >100-fold selectivity over D2 receptors .
  • Acetamide Linker Optimization : Shorten the linker to a methylene group or introduce heterocycles (e.g., oxadiazole) to reduce off-target binding .
  • In Silico Docking : Use Schrödinger Glide or AutoDock to model interactions with D3 receptor pockets (e.g., hydrogen bonding with Ser192/Val189) .

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